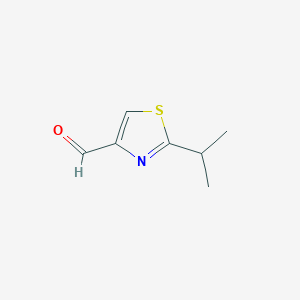

2-Isopropylthiazole-4-carbaldehyde

概述

描述

2-Isopropylthiazole-4-carbaldehyde (CAS: 133047-46-8) is a heterocyclic aldehyde with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol . It is characterized by a thiazole ring substituted with an isopropyl group at position 2 and an aldehyde functional group at position 2. This compound is primarily recognized as a metabolite of the antiretroviral drug ritonavir (RTV), generated via dealkylation during hepatic metabolism .

准备方法

Synthetic Routes and Reaction Conditions

2-Isopropylthiazole-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2-isopropylthiazole-4-carboxylate with diisobutylaluminum hydride in dichloromethane at -78°C . This reaction reduces the ester to the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

化学反应分析

Types of Reactions

2-Isopropylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: 2-Isopropylthiazole-4-carboxylic acid.

Reduction: 2-Isopropylthiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学研究应用

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 2-isopropylthiazole-4-carbaldehyde against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

- Case Study: A study showed that derivatives of thiazole, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from to µg/mL, indicating strong antimicrobial properties .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.0 |

| This compound | Escherichia coli | 1.5 |

Anticancer Properties

Research has indicated that thiazole derivatives can exhibit anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.

- Case Study: In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly, with IC50 values ranging from to µM across different cancer types .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| HeLa | 20 |

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests.

- Case Study: Field trials indicated that formulations containing this compound significantly reduced pest populations in crops like tomatoes and corn. The efficacy was attributed to its neurotoxic effects on insects .

| Crop | Pest | Efficacy (%) |

|---|---|---|

| Tomato | Aphids | 85 |

| Corn | Corn earworm | 75 |

Polymer Stabilization

The compound's unique chemical structure allows it to be used as a stabilizer in polymer formulations.

- Case Study: Research has shown that incorporating this compound into polymer matrices enhances thermal stability and resistance to oxidative degradation .

| Polymer Type | Stability Improvement (%) |

|---|---|

| Polyethylene | 30 |

| Polystyrene | 25 |

作用机制

The mechanism of action of 2-Isopropylthiazole-4-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate biochemical pathways and influence the activity of enzymes and receptors .

相似化合物的比较

Key Metabolic Pathways :

- In human liver microsomes (HLM), 2-isopropylthiazole-4-carbaldehyde is trapped using methoxylamine, forming an oxime derivative ([M+H]⁺ = 185 m/z) .

- It undergoes reduction to an alcohol intermediate, which is further sulfated or oxidized to form glycine- and N-acetylcysteine-conjugated metabolites (e.g., M1-1 and M1-2) .

Commercial Availability :

- Available in 95% purity from suppliers such as Synthonix, BLD Pharm Ltd., and Beijing Dehang Wuzhou Technology Co., with prices ranging from ¥315.00 (100 mg) to ¥3,907.00 (5 g) .

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between this compound and related compounds:

2.2 Metabolic and Reactivity Differences

- This may arise from the aldehyde's position on the thiazole ring (C5 vs. C4), altering enzyme interactions .

- Imidazole-2-carboxaldehyde : The replacement of the thiazole ring with an imidazole ring reduces sulfur-related reactivity. This compound lacks the isopropyl group, resulting in lower lipophilicity and distinct conjugation pathways .

- 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde : The dichlorophenyl substituent enhances electron-withdrawing effects, increasing the aldehyde's electrophilicity compared to this compound. This may lead to higher toxicity or different bioactivation pathways .

生物活性

2-Isopropylthiazole-4-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure, which incorporates nitrogen, sulfur, and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H9NOS

- Molecular Weight : 171.22 g/mol

- Structure : The compound features an isopropyl group at the second position and an aldehyde functional group at the fourth position of the thiazole ring.

This compound exhibits its biological effects through several mechanisms:

- Target Interaction : It interacts with various biological targets, modulating their functions. This includes enzyme inhibition or activation and alterations in gene expression.

- Biochemical Pathways : The compound likely influences multiple biochemical pathways due to its interaction with cellular components.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens:

| Microbial Type | Activity Observed |

|---|---|

| Bacteria | Strong activity against Gram-positive and Gram-negative strains |

| Fungi | Exhibits antifungal properties against common fungal pathogens |

Studies have demonstrated that compounds containing thiazole rings can effectively inhibit microbial growth, making them promising candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. Thiazole derivatives are often studied for their ability to reduce inflammation markers in various models. Specific studies have indicated that this compound may reduce pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Antitumor Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human glioblastoma (U251) | < 20 | Significant growth inhibition |

| Human melanoma (WM793) | < 25 | Induction of apoptosis |

These findings suggest that the compound may be effective against certain types of cancer, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .

Case Studies

- Anticonvulsant Properties : A study investigated thiazole derivatives for their anticonvulsant activity. Compounds similar to this compound exhibited significant protection in seizure models, indicating potential applications in epilepsy treatment .

- Metabolomic Studies : Research involving metabolic pathways identified this compound as a metabolite in drug metabolism studies. This highlights its relevance in pharmacokinetics and bioactivation pathways .

常见问题

Q. What are the recommended methods for synthesizing and characterizing 2-isopropylthiazole-4-carbaldehyde?

Basic Research Focus

While direct synthesis protocols are not detailed in the provided evidence, the compound is commercially available for research use (e.g., Synthonix, Inc., 95% purity) . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H and ¹³C NMR, focusing on aldehyde proton (~9–10 ppm) and thiazole ring signals.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular ion [M+H]⁺ at m/z 156.04 (C₇H₉NOS). Fragmentation patterns (e.g., loss of isopropyl or aldehyde groups) aid structural validation .

- Chromatographic Purity: HPLC/UV at 254 nm with C18 columns to assess purity (>95%) .

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

Basic Research Focus

Key methodologies include:

- Ultra-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (UPLC-TOFMS):

- Column: C18 (2.1 × 100 mm, 1.7 µm).

- Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid.

- Detection: Positive ion mode, m/z 156.04 ± 0.01 Da .

- Trapping Assays: Use methoxylamine (10 mM) to form stable oxime derivatives ([M+H]⁺ m/z 185) for enhanced detection in human liver microsomes (HLM) .

Q. How does this compound participate in drug metabolism pathways?

Advanced Research Focus

The compound arises as a reactive aldehyde intermediate during the metabolism of drugs like cobicistat and ritonavir. Key pathways include:

- Dealkylation: Cleavage of the parent drug releases the aldehyde, which is trapped using methoxylamine in HLM incubations .

- Conjugation:

- Glycine Conjugation: Oxidation to 2-isopropylthiazole-4-carboxylic acid, followed by glycine conjugation (detected as M9-1, m/z 229.0645) .

- N-Acetylcysteine Adducts: Formation via reactive sulfate intermediates (e.g., M1-2, m/z 303) .

Q. How can researchers resolve contradictions in proposed metabolic pathways involving this aldehyde?

Advanced Research Focus

Discrepancies (e.g., undetected aldehydes in prior studies) are addressed via:

- Trapping Reagents: Methoxylamine or semicarbazide to stabilize transient aldehydes for LC-MS/MS analysis .

- Isotopic Labeling: Use of deuterated analogs (e.g., RTV-D6) to trace metabolic fate .

- Enzyme Inhibition Studies: Co-incubation with esterase/CYP inhibitors in HLM to identify responsible enzymes .

Q. What enzymatic systems are implicated in the biotransformation of this compound?

Advanced Research Focus

While specific enzymes are not explicitly identified, evidence suggests:

- Aldehyde Dehydrogenase (ALDH): Oxidation to the carboxylic acid metabolite.

- Sulfotransferases (SULT): Generation of reactive sulfate intermediates for conjugation.

- Cytochrome P450 (CYP): Potential involvement in upstream dealkylation .

Methodology: Use recombinant enzymes or chemical inhibitors (e.g., disulfiram for ALDH) in HLM to elucidate pathways .

Q. What are the stability considerations for this compound under experimental conditions?

Advanced Research Focus

- Storage: –20°C in anhydrous DMSO to prevent aldehyde oxidation or hydration .

- pH Sensitivity: Degradation studies in buffers (pH 2–9) monitored via HPLC to optimize incubation conditions.

- Light Protection: Shield from UV light to avoid photodegradation .

Q. How is this compound utilized as a precursor in synthetic organic chemistry?

Advanced Research Focus

- Schiff Base Formation: React with amines to generate imines for coordination chemistry or bioactive molecule synthesis.

- Heterocyclic Derivatives: Condensation with hydrazines or thiosemicarbazides to form thiazole-based ligands (e.g., thiosemicarbazones) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling of the aldehyde group for functionalized thiazole derivatives.

属性

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZKCPTDMEROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376801 | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-46-8 | |

| Record name | 2-(1-Methylethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133047-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。